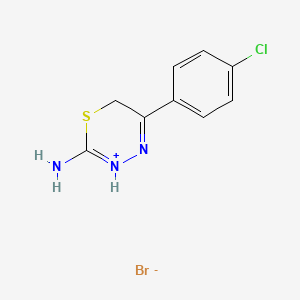

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-3-ium-2-amine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S.BrH/c10-7-3-1-6(2-4-7)8-5-14-9(11)13-12-8;/h1-4H,5H2,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMABWUMMPIGOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=N[NH+]=C(S1)N)C2=CC=C(C=C2)Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Thiosemicarbazide derivative: The key nitrogen and sulfur source for the thiadiazin ring.

- 2-Bromo-4-chloroacetophenone: Provides the 4-chlorophenyl substituent at the 5-position of the thiadiazin ring.

Reaction Conditions

- Solvent: Methanol (MeOH) is commonly used due to its polarity and ability to dissolve reactants.

- Temperature: The reaction mixture is typically refluxed at the boiling point of methanol (~65 °C).

- Duration: Approximately 1 hour or until complete conversion of starting materials is confirmed by chromatographic or spectroscopic methods.

- Molar Ratio: Equimolar amounts (1:1) of thiosemicarbazide and 2-bromo-4-chloroacetophenone.

Procedure

- Dissolve 1 mmol of the thiosemicarbazide derivative and 1 mmol of 2-bromo-4-chloroacetophenone in 15–20 mL of methanol.

- Stir the mixture at room temperature initially, then heat to reflux.

- Maintain reflux for about 1 hour or until the reaction is complete.

- Allow the reaction mixture to cool to room temperature.

- The product precipitates as a solid; filter and wash with cold methanol.

- Purify the crude product by recrystallization from a methanol/water mixture to enhance purity.

Yield and Characterization Data

The synthesis typically affords the compound with a yield around 60%, consistent with related thiadiazin derivatives. The product is obtained as a yellow solid with a melting point range of 179–180 °C, indicating a well-defined crystalline structure.

| Parameter | Data |

|---|---|

| Yield | ~60% |

| Melting Point (°C) | 179–180 |

| Purity (HPLC-UV) | >99% (typical for recrystallized product) |

| Physical State | Yellow solid |

Mechanistic Insights and Reaction Pathway

The reaction proceeds via nucleophilic attack of the thiosemicarbazide's amino group on the electrophilic carbon of the α-bromo ketone, followed by intramolecular cyclization and elimination of hydrogen bromide to form the thiadiazin ring. The presence of the 4-chlorophenyl substituent on the ketone ensures regioselective substitution at the 5-position of the thiadiazin ring.

Summary Table of Preparation Conditions and Outcomes

Research Findings and Practical Considerations

- The described synthetic method is reproducible and yields a high-purity product suitable for pharmaceutical applications.

- The reaction is efficient with moderate to good yields (~60%), and the melting point data provide a reliable quality control parameter.

- The use of methanol as solvent and mild reflux conditions ensures minimal side reactions.

- The compound's stability under these conditions allows for straightforward isolation and purification.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide has been studied for its potential as an antimicrobial agent . Research indicates that compounds with thiadiazine structures exhibit significant activity against a range of pathogens. For example:

- Antibacterial Activity : Studies have shown that derivatives of thiadiazines can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Antifungal Properties : The compound has demonstrated effectiveness against certain fungal strains, making it a candidate for antifungal drug development.

Agricultural Chemistry

In agriculture, this compound is being explored as a potential herbicide . Its structural properties allow it to interact with plant growth processes:

- Weed Control : Research has indicated that thiadiazine derivatives can disrupt photosynthesis in target weed species.

- Selective Herbicides : The ability to selectively target certain plants while minimizing harm to crops is a key area of investigation.

Materials Science

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide is also being evaluated for its use in developing new materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Conductive Materials : Its electronic properties are being studied for potential applications in conductive polymers and organic electronics.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazine derivatives, including 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide. The results indicated a notable inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicide Development

Research conducted at an agricultural institute investigated the herbicidal properties of thiadiazine compounds. Field trials showed that formulations containing 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide effectively controlled weed populations without adversely affecting crop yields.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole

5-(4-Chlorophenyl)-1,3,4-thiadiazin-2-amine

5-(4-Chlorophenyl)-1,3,4-thiadiazin-2-thiol

Uniqueness: 5-(4-Chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide stands out due to its bromide ion, which differentiates it from other thiadiazine derivatives. This bromide ion can influence the compound's reactivity and biological activity, making it unique among its counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

5-(4-Chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide (CAS: 219657-90-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide typically involves multi-step reactions starting from easily accessible precursors. Various methodologies have been explored to optimize yields and purity. For instance, the synthesis often includes the formation of thiadiazole derivatives followed by bromination steps to yield the final product.

Antiviral Activity

Research has indicated that derivatives of thiadiazole compounds exhibit antiviral properties. In a study involving related compounds, certain derivatives demonstrated activity against the tobacco mosaic virus (TMV), suggesting potential applications in antiviral therapeutics . Although specific data on 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide's antiviral activity is limited, its structural similarities to active compounds warrant further investigation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Compounds similar to 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide have shown significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited GI50 values in the nanomolar range against non-small cell lung cancer (NSCLC) cells, indicating potent inhibitory activity against key oncogenic pathways such as EGFR and BRAF V600E .

Enzyme Inhibition

The compound has also been explored for its enzyme inhibitory activities. A study evaluating related compounds found significant inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's . This suggests that 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide may possess similar properties worth investigating.

The mechanisms underlying the biological activities of thiadiazole derivatives often involve multiple pathways:

- Antiviral Mechanism : The antiviral action may stem from interference with viral replication processes or inhibition of viral entry into host cells.

- Anticancer Mechanism : Anticancer activities are typically mediated through apoptosis induction and cell cycle arrest at critical phases (G2/M), often linked to upregulation of pro-apoptotic factors like caspases .

- Enzyme Inhibition : For enzyme inhibitors such as AChE, binding affinity and specificity are crucial. Molecular docking studies can elucidate the binding interactions between the compound and target enzymes.

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Antiviral Activity Against TMV : A series of sulfonamide derivatives were synthesized and tested for anti-TMV activity. The results indicated that specific structural modifications enhanced antiviral efficacy .

- Anticancer Efficacy in NSCLC : Compounds derived from thiadiazole structures demonstrated significant antiproliferative effects with IC50 values as low as 0.11 μM against VEGFR-2 .

- Enzyme Inhibition Studies : A compound structurally related to 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide exhibited strong inhibitory effects on AChE and urease, highlighting its potential in treating conditions like Alzheimer's and urinary tract infections .

Q & A

Basic Research Question

- IR spectroscopy : Detect NH+ stretching (~3100–3300 cm⁻¹) and C=S/C=N vibrations (1550–1650 cm⁻¹).

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), exocyclic NH+ (δ 10–12 ppm), and methylene groups (δ 3.5–4.3 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 347 for [M⁺]) and fragmentation patterns .

What strategies optimize reaction yields in thiadiazinium bromide synthesis?

Advanced Research Question

- Substituent effects : Electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance cyclization efficiency.

- Solvent optimization : Ethanol provides polar protic conditions for intermediate stabilization; switching to DMF may accelerate kinetics but reduce purity.

- Temperature control : Prolonged stirring at 25°C minimizes side reactions (e.g., oxidation) .

How to analyze the purity of synthesized compounds?

Basic Research Question

- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 42.81%, H: 3.07% for compound 9d).

- HPLC : Use a C18 column with acetonitrile/water gradients to detect unreacted thiosemicarbazides or bromo ketones (<2% impurities) .

How to investigate the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on H-bonding with the thiadiazine ring and hydrophobic interactions with the chlorophenyl group.

- In vitro assays : Test inhibition of COX-2 or kinases at 1–100 µM concentrations, using fluorogenic substrates for real-time kinetics .

What are common impurities encountered during synthesis?

Basic Research Question

- Unreacted starting materials : Detectable via TLC (Rf comparison with authentic samples).

- Dimerization by-products : Formed via cross-coupling of intermediates; identified by mass spectrometry (higher m/z than target) .

How to determine the crystal structure of the compound?

Advanced Research Question

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol.

- Data refinement : Use SHELX-97 to resolve disorder in the thiadiazine ring. Compare bond lengths/angles with analogous structures (e.g., 9d: C–S = 1.68 Å, C–N = 1.32 Å) .

What solvents are suitable for recrystallization?

Basic Research Question

- Hot ethanol : Ideal for dissolving the crude product while excluding polar impurities.

- Methanol/water mixtures : Adjust ratios (e.g., 7:3) to optimize crystal size and yield .

How to address contradictory bioactivity data in different studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.